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Compound of Interest

Compound Name: Vuf 8328

Cat. No.: B15609522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of VUF 8328 (CAS 102203-17-8), a potent and selective histamine H3 receptor

agonist. The information is presented to support research and development efforts in

neuroscience and related fields.

Core Properties of VUF 8328
VUF 8328 is a small molecule agonist for the histamine H3 receptor. Its fundamental properties

are summarized in the table below.

Property Value

CAS Number 102203-17-8

Molecular Formula C₇H₁₂N₄S

Molecular Weight 184.26 g/mol

IUPAC Name 2-(1H-Imidazol-4-yl)ethanethioamide

Target Histamine H3 Receptor

Pharmacological Profile
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VUF 8328 is characterized by its activity as a histamine H3 receptor agonist. The H3 receptor

is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and

other neurotransmitters in the central nervous system.

Quantitative Pharmacological Data:

Parameter Value Species Assay Type

pKi Data not available - -

pEC₅₀ Data not available - -

Quantitative binding affinity (Ki) and functional potency (EC50) values for VUF 8328 are not

readily available in the public domain. Researchers are advised to determine these values

experimentally under their specific assay conditions.

Histamine H3 Receptor Signaling
Activation of the histamine H3 receptor by an agonist like VUF 8328 initiates a cascade of

intracellular signaling events. The H3 receptor is coupled to Gi/o proteins, and its activation

typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels.

Furthermore, H3 receptor stimulation can modulate other signaling pathways, including the

mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

These pathways are involved in a variety of cellular processes, including cell growth,

differentiation, and survival.
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Histamine H3 Receptor Signaling Pathway
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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol provides a general framework for determining the binding affinity of VUF 8328 for

the histamine H3 receptor.

Objective: To determine the inhibition constant (Ki) of VUF 8328 at the histamine H3 receptor.

Materials:

Cell membranes expressing the histamine H3 receptor (e.g., from CHO or HEK293 cells)
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Radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine)

VUF 8328

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Non-specific binding control (e.g., a high concentration of an unlabeled H3 receptor ligand)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Prepare serial dilutions of VUF 8328.

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total

binding), a competing unlabeled ligand (for non-specific binding), or varying concentrations

of VUF 8328.

Incubate the plate to allow binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding at each concentration of VUF 8328.

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation
This protocol outlines a method to assess the functional activity of VUF 8328 as a histamine H3

receptor agonist by measuring its effect on cAMP levels.

Objective: To determine the EC₅₀ value of VUF 8328 for the inhibition of forskolin-stimulated

cAMP accumulation.

Materials:

Cells expressing the histamine H3 receptor (e.g., CHO or HEK293 cells)

VUF 8328
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Forskolin

cAMP assay kit (e.g., HTRF, ELISA)

Cell culture medium

Stimulation buffer

Procedure:

Plate the cells in a multi-well plate and allow them to adhere.

Prepare serial dilutions of VUF 8328.

Pre-incubate the cells with varying concentrations of VUF 8328.

Stimulate the cells with forskolin to induce cAMP production.

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP

assay kit.

Plot the cAMP concentration against the log of the VUF 8328 concentration.

Determine the EC₅₀ value by non-linear regression analysis.

Synthesis of VUF 8328
A specific, detailed synthesis protocol for VUF 8328 (2-(1H-Imidazol-4-yl)ethanethioamide) is

not readily available in peer-reviewed literature. However, a plausible synthetic route can be

inferred from general methods for the synthesis of thioamides and imidazole derivatives. A

potential retrosynthetic analysis suggests that VUF 8328 could be synthesized from 2-(1H-

imidazol-4-yl)acetonitrile.
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Retrosynthetic Analysis of VUF 8328
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Caption: Retrosynthetic Analysis of VUF 8328.

Disclaimer: This guide is intended for informational purposes only and does not constitute a

recommendation for any specific use. Researchers should conduct their own experiments and

analyses to validate the information provided.

To cite this document: BenchChem. [VUF 8328 (CAS 102203-17-8): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609522#vuf-8328-cas-number-102203-17-8-
properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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